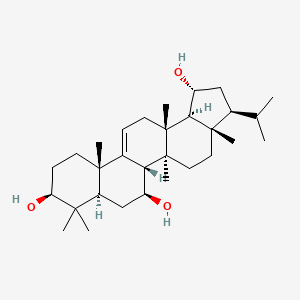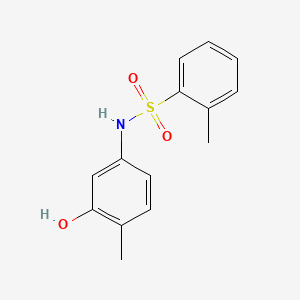
Rubiarbonol B
Descripción general
Descripción
Synthesis Analysis
While detailed synthetic routes for Rubiarbonol B are not directly available, related compounds have been synthesized through various organic chemistry techniques, including Diels-Alder reactions and biomimetic syntheses. For instance, ortho-Quinone methides from para-quinones have been utilized in the total synthesis of related compounds, featuring reactions that might be relevant for this compound synthesis due to structural similarities among arborane-type triterpenoids (Lumb, Choong, & Trauner, 2008).
Molecular Structure Analysis
This compound, like its analogs, features a complex molecular structure characterized by multiple hydroxyl groups and a characteristic arborane skeleton. This structure has been elucidated using various spectroscopic methods, underscoring the compound's intricate design and the potential for interaction with biological molecules (Itokawa, Qiao, & Takeya, 1990).
Aplicaciones Científicas De Investigación
Terapia contra el cáncer: Inducción de necroptosis
Rubiarbonol B se ha identificado como un potente activador de la caspasa-8, que induce la apoptosis en múltiples tipos de células cancerosas. En particular, desencadena la necroptosis, una forma de muerte celular programada, en células de cáncer colorrectal humano (CCR) que expresan RIPK3 cuando se inhibe la apoptosis {svg_1}. Esto sugiere su potencial como un nuevo agente anticancerígeno que puede eludir la resistencia a la apoptosis, un obstáculo común en el tratamiento del cáncer.
Producción de especies reactivas de oxígeno (ROS)
El compuesto facilita la producción de ROS a través de la NADPH oxidasa 1 (NOX1) en las células CCR {svg_2}. Esta producción de ROS es crucial para la inducción de la necroptosis, proporcionando una vía que podría ser dirigida en terapias para cánceres resistentes a la apoptosis.
Modulación de las vías de señalización celular
La capacidad de this compound para inducir la muerte celular es independiente de la señalización del receptor del factor de necrosis tumoral {svg_3}. Esto indica su papel en la modulación de las vías de señalización celular, lo que podría ser significativo en el desarrollo de tratamientos que requieren eludir ciertos efectos mediados por receptores.
Investigación farmacológica
Como un compuesto novedoso con la capacidad de cambiar los modos de muerte celular de la apoptosis a la necroptosis, this compound sirve como un tema importante para la investigación farmacológica {svg_4}. Puede ayudar a comprender los mecanismos de muerte celular y en el diseño de fármacos que pueden manipular estos procesos.
Estudios bioquímicos
Las propiedades bioquímicas de this compound, como su interacción con RIPK1 y RIPK3, lo convierten en un compuesto valioso para estudios bioquímicos {svg_5}. Estos estudios pueden proporcionar información sobre los requisitos estructurales para la activación de la necroptosis y el papel de las quinasas en la muerte celular.
Estudios genéticos
This compound se puede utilizar en estudios genéticos para comprender el papel de genes como RIPK1 y RIPK3 en la muerte celular {svg_6}. Al observar los efectos del compuesto en células modificadas genéticamente, los investigadores pueden obtener una mejor comprensión de los factores genéticos que contribuyen a la necroptosis.
Desarrollo de herramientas de diagnóstico
La activación específica de la necroptosis por this compound podría conducir al desarrollo de herramientas de diagnóstico para identificar células cancerosas resistentes a la apoptosis {svg_7}. Dichas herramientas podrían ser cruciales para la detección temprana y el tratamiento de tipos de cáncer agresivos.
Investigación de estrategias terapéuticas
El mecanismo de acción único de this compound ofrece una nueva estrategia terapéutica para el tratamiento de cánceres resistentes a la apoptosis {svg_8}. La investigación en esta área podría conducir al desarrollo de nuevas terapias que sean más efectivas contra cánceres difíciles de tratar.
Mecanismo De Acción
Target of Action
Rubiarbonol B primarily targets the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial mediator of programmed cell death (PCD) via apoptosis and necroptosis . It exerts its effects by integrating signaling complexes following the ligation of cell surface receptors .
Mode of Action
This compound acts as a potent caspase-8 activator that induces DISC-mediated apoptosis in multiple types of cancer cells . In ripk3-expressing human colorectal cancer (crc) cells, the pharmacological or genetic inhibition of caspase-8 shifts the mode of cell death by this compound from apoptosis to necroptosis through upregulation of ripk1 phosphorylation . The enhanced RIPK1 phosphorylation and necroptosis triggered by this compound treatment occur independently of tumor necrosis factor receptor signaling and are mediated by the production of reactive oxygen species via NADPH oxidase 1 in CRC cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the activation of RIPK1 by death-inducing signaling complex (DISC) formation . This is essential for triggering the necroptotic mode of cell death under apoptosis-deficient conditions . The enhanced RIPK1 phosphorylation and necroptosis triggered by this compound treatment are mediated by the production of reactive oxygen species via NADPH oxidase 1 .
Result of Action
This compound elicits apoptotic and necroptotic cell death via Ripoptosome formation in RIPK3-expressing CRC cells . When apoptosis is blocked, this compound triggers a shift from apoptotic to RIPK1-dependent necroptotic cell death . The RIPK1-dependent cell death is mediated by NADPH oxidase 1 (NOX1)-derived reactive oxygen species (ROS) generation, which leads to TNFR1-independent RIPK1 phosphorylation .
Análisis Bioquímico
Biochemical Properties
Rubiarbonol B plays a crucial role in biochemical reactions, particularly in the induction of programmed cell death. It interacts with several key biomolecules, including receptor-interacting protein kinase 1 (RIPK1), caspase-8, and NADPH oxidase 1 (NOX1). This compound activates caspase-8, leading to the formation of the death-inducing signaling complex (DISC) and subsequent apoptosis in cancer cells. In the presence of RIPK3, inhibition of caspase-8 shifts the mode of cell death from apoptosis to necroptosis, mediated by RIPK1 phosphorylation and NOX1-derived reactive oxygen species (ROS) production .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cancer cells. It induces both apoptotic and necroptotic cell death in colorectal cancer cells. The compound influences cell function by modulating cell signaling pathways, such as the RIPK1-dependent pathway, and altering gene expression. This compound’s ability to induce necroptosis makes it a promising candidate for targeting apoptosis-resistant cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key proteins and enzymes. This compound activates caspase-8, leading to DISC formation and apoptosis. In the presence of RIPK3, inhibition of caspase-8 results in RIPK1 phosphorylation and necroptosis. This process is mediated by NOX1-derived ROS production, which leads to TNFR1-independent RIPK1 phosphorylation. This compound’s ability to modulate these pathways highlights its potential as a novel anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce sustained necroptotic cell death in colorectal cancer cells over extended periods. The temporal dynamics of this compound’s effects are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces apoptosis, while higher doses shift the mode of cell death to necroptosis. The compound’s ability to induce cell death at varying dosages highlights its potential as a therapeutic agent. High doses of this compound may also lead to toxic or adverse effects, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cell death. The compound interacts with enzymes such as caspase-8 and NOX1, leading to the production of ROS and subsequent cell death. This compound’s effects on metabolic flux and metabolite levels are crucial for understanding its role in cellular metabolism and its potential as a therapeutic agent .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which play a crucial role in its biological activity. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that this compound exerts its effects at the appropriate cellular sites, enhancing its efficacy as a therapeutic agent .
Propiedades
IUPAC Name |
(1R,3S,3aS,5aS,5bS,6S,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-25,31-33H,10-16H2,1-8H3/t19-,20-,21+,22-,23-,24-,25-,27+,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBGHZIQCYOWLL-YMHFVTRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Rubiarbonol B in inducing necroptosis?
A1: this compound induces necroptosis, a regulated form of cell death, by triggering the production of reactive oxygen species (ROS) via NADPH oxidase 1 (NOX1). This increase in ROS leads to the activation of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B1180586.png)
![N-[2,6-bis(benzoylamino)phenyl]benzamide](/img/structure/B1180587.png)

![2-[(3-Nitro-4-pyridinyl)amino]-1-phenylethanone](/img/structure/B1180592.png)
